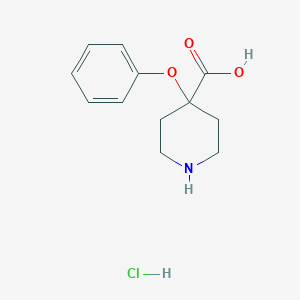

4-Phenoxy-4-piperidinecarboxylic acid hydrochloride

Description

4-Phenoxy-4-piperidinecarboxylic acid hydrochloride is a piperidine derivative characterized by a phenoxy substituent at the 4-position of the piperidine ring and a carboxylic acid group, forming a hydrochloride salt. This structural motif is common in pharmaceutical intermediates, where the phenoxy group enhances lipophilicity, and the carboxylic acid facilitates salt formation for improved solubility.

Properties

IUPAC Name |

4-phenoxypiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRAXUKWYOEIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protection Steps

Starting Material: 4-piperidinecarboxylic acid is commonly used as the raw material due to its availability and suitable functional groups for modification.

Protection of the Amine: The nitrogen atom in the piperidine ring is often protected via N-acetylation to prevent side reactions during subsequent steps. This is achieved by reacting 4-piperidinecarboxylic acid with acetylating agents such as acetic anhydride, acetyl chloride, or acetic acid under reflux conditions for 4-6 hours.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| N-Acetylation | 4-piperidinecarboxylic acid + Acetic anhydride, reflux 6 h | N-acetyl-4-piperidinecarboxylic acid | ~90.1 |

Example: Using 38.8 g (0.30 mol) 4-piperidinecarboxylic acid and 58 mL acetic anhydride in a 250 mL four-neck flask with reflux for 6 hours yields a light brown solid after cooling and filtration, recrystallized from methanol to obtain an off-white solid with 90.1% yield.

Introduction of the Phenoxy Group

The phenoxy group is introduced at the 4-position of the piperidine ring through nucleophilic aromatic substitution or coupling reactions involving phenol derivatives.

A typical method involves the reaction of the N-acetyl-4-piperidinecarboxylic acid chloride intermediate with phenol or phenol derivatives under Friedel-Crafts acylation conditions or via nucleophilic substitution.

For related compounds such as 4-[4-(trifluoromethoxy)phenoxyl]piperidine, phenoxy substitution is achieved by reacting 4-piperidone derivatives with substituted phenols under specific conditions.

Deprotection and Hydrochloride Salt Formation

After phenoxy substitution, the N-acetyl protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the free amine.

The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, yielding the target 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride.

Summary of Reaction Steps

| Step No. | Reaction Stage | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | N-Acetylation | 4-piperidinecarboxylic acid + Acetic anhydride, reflux 4-6 h | N-acetyl-4-piperidinecarboxylic acid | Protects amine for further steps |

| 2 | Formation of acid chloride | N-acetyl-4-piperidinecarboxylic acid + Thionyl chloride or equivalent | N-acetyl-4-piperidinecarboxylic acid chloride | Activates acid for substitution |

| 3 | Phenoxy substitution | Reaction with phenol or phenol derivatives (Friedel-Crafts or nucleophilic substitution) | N-acetyl-4-phenoxy-piperidinecarboxylic acid | Introduces phenoxy group |

| 4 | Deprotection | Hydrolysis under acidic/basic conditions | 4-Phenoxy-4-piperidinecarboxylic acid | Removes acetyl protecting group |

| 5 | Hydrochloride salt formation | Treatment with HCl in solvent | 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride | Improves stability and isolation |

Research Findings and Industrial Considerations

The synthetic route using N-acetyl protection followed by Friedel-Crafts acylation and Grignard addition (for related compounds) is noted for its simplicity, high yield, and cost-effectiveness, making it suitable for industrial-scale production.

Reaction yields for the individual steps vary, but the N-acetylation step consistently achieves yields above 90%.

The choice of acetylation reagent and reaction conditions (temperature, time, solvent) significantly affects the purity and yield of intermediates.

The phenoxy substitution step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the 4-position.

Hydrochloride salt formation is a standard final step to enhance compound stability and facilitate handling.

Data Table: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity Notes |

|---|---|---|---|---|---|

| N-Acetylation | 4-piperidinecarboxylic acid + Acetic anhydride, reflux | ~100°C | 6 hours | 90.1 | Recrystallized from MeOH |

| Acid Chloride Formation | N-acetyl-4-piperidinecarboxylic acid + SOCl2 or equivalent | 0-25°C | 1-2 hours | Not specified | Used immediately |

| Phenoxy Substitution | Acid chloride + Phenol, Lewis acid catalyst (e.g., AlCl3) | 25-80°C | 2-4 hours | Not specified | Requires inert atmosphere |

| Deprotection | Hydrolysis with aqueous acid/base | Room temp | 2-4 hours | Not specified | Monitored by TLC |

| Hydrochloride Salt Formation | Treatment with HCl gas or HCl solution | Room temp | 1 hour | Quantitative | Crystalline salt |

Chemical Reactions Analysis

4-Phenoxy-4-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride often involves the reaction of piperidine derivatives with phenolic compounds. The compound has been characterized for its chemical and physical properties, which include its solubility in organic solvents and stability under various conditions. Understanding these properties is crucial for optimizing its use in formulations.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride. In vitro experiments demonstrated that this compound significantly inhibited the growth of HCT116 colon cancer cells, showcasing its potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve the modulation of metabolic pathways that are critical for cancer cell survival.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders. Research indicates that derivatives of this compound can influence cognitive functions and may be beneficial in conditions such as depression and anxiety .

Cosmetic Formulations

In addition to its medicinal applications, 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride is being explored in cosmetic formulations. Its properties allow it to be used as a stabilizing agent or active ingredient in topical products aimed at improving skin health. Studies have indicated that formulations containing this compound can enhance skin hydration and provide anti-inflammatory benefits, making it suitable for sensitive skin applications .

Case Study 1: Anticancer Efficacy

In a controlled study examining the anticancer efficacy of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride, researchers treated HCT116 colon cancer cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 10 µM. The study concluded that further investigation into the molecular mechanisms underlying this effect is warranted.

Case Study 2: Neuropharmacological Assessment

A series of behavioral tests were conducted to assess the effects of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride on cognitive function in animal models. The results suggested improvements in memory retention and reduced anxiety-like behaviors, indicating potential therapeutic benefits for neuropsychiatric conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

- CAS : 210962-09-7

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Key Features: Pyridinyl substituent replaces phenoxy group.

- This may enhance binding to metal ions or biological targets compared to the phenoxy group.

- Applications : Likely used in medicinal chemistry for kinase inhibitors or receptor antagonists due to pyridine’s versatility in drug design .

4-(Piperidin-4-yl)benzoic Acid Hydrochloride

- CAS : 149353-84-4

- Molecular Formula: C₁₂H₁₆ClNO₂

- Key Features : Benzoic acid moiety directly attached to piperidine.

- Properties: The carboxylic acid group increases acidity (pKa ~4-5), favoring ionization in physiological conditions. This contrasts with the phenoxy group’s electron-donating effects.

- Applications: Potential use in conjugates or prodrugs requiring carboxylate functionality for covalent bonding .

4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride

- CAS : 61087-51-2

- Molecular Formula : C₁₉H₂₂ClN₂O₂

- Key Features: Bulky phenylmethyl and phenylamino substituents.

- Properties: Increased steric hindrance may reduce metabolic clearance but limit membrane permeability. The phenylamino group could participate in π-π stacking interactions.

3-Fluoropiperidine-4-carboxylic Acid Hydrochloride

- CAS : 1781035-24-2

- Molecular Formula: C₆H₁₁ClFNO₂

- Key Features : Fluorine atom at the 3-position of piperidine.

- Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The absence of aromatic groups reduces lipophilicity compared to the phenoxy analog.

- Applications : Suited for PET imaging or fluorinated drug candidates .

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

- CAS : 1361114-96-6

- Molecular Formula : C₈H₁₇ClN₂O

- Key Features : Carboxamide replaces carboxylic acid; dimethyl groups add steric bulk.

- Properties : Reduced acidity (amide pKa ~0-1) and increased hydrophobicity. The dimethyl groups may restrict conformational flexibility.

- Applications : Probable use in protease inhibitors or allosteric modulators .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| 4-Phenoxy-4-piperidinecarboxylic acid HCl | Not Provided | C₁₂H₁₆ClNO₃ | ~265.7 (est.) | Phenoxy, carboxylic acid | Pharmaceutical intermediate |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl | 210962-09-7 | C₁₁H₁₅ClN₂O₂ | 262.70 | Pyridinyl, carboxylic acid | Kinase inhibitors |

| 4-(Piperidin-4-yl)benzoic acid HCl | 149353-84-4 | C₁₂H₁₆ClNO₂ | 253.72 | Benzoic acid, piperidine | Drug conjugates |

| 3-Fluoropiperidine-4-carboxylic acid HCl | 1781035-24-2 | C₆H₁₁ClFNO₂ | 183.61 | Fluorine, carboxylic acid | PET imaging agents |

| N,4-Dimethyl-4-piperidinecarboxamide HCl | 1361114-96-6 | C₈H₁₇ClN₂O | 204.69 | Carboxamide, dimethyl | Protease inhibitors |

Key Findings

- Structural Impact on Solubility: Carboxylic acid derivatives (e.g., 4-(Piperidin-4-yl)benzoic acid HCl) exhibit higher aqueous solubility than carboxamide or phenoxy analogs due to ionization .

- Bioavailability : Fluorinated () and pyridinyl () derivatives show enhanced metabolic stability, while bulky substituents () may impede absorption.

- Safety Profiles: Limited toxicity data are reported for most compounds, emphasizing the need for precautionary handling (e.g., avoiding inhalation or dermal contact) .

Biological Activity

4-Phenoxy-4-piperidinecarboxylic acid hydrochloride (CAS No. 2203017-25-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- IUPAC Name : 4-phenoxypiperidine-4-carboxylic acid; hydrochloride

The biological activity of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Anticancer Properties

Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties. In particular, 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride has demonstrated cytostatic effects against various cancer cell lines. A study highlighted its potency against human Molt4/C8 (T-lymphocytes) and L1210 (leukemic) cell lines, showing higher efficacy than standard chemotherapeutic agents like curcumin and melphalan .

Mechanisms in Cancer Treatment

The compound's mode of action involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. By disrupting this enzyme's function, the compound can prevent cancer cell proliferation and induce apoptosis in malignant cells .

Metabolic Effects

In addition to its anticancer properties, 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride has been investigated for its role in modulating metabolic pathways. It has been shown to affect lipid metabolism and insulin sensitivity, making it a candidate for further research in diabetes management .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride, it is essential to compare it with other piperidine derivatives:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 4-Hydroxy-4-piperidinecarboxylic acid hydrochloride | Hydroxyl group instead of phenoxy group | Different reactivity; less potent against cancer |

| 4-Phenyl-4-piperidinecarboxylic acid hydrochloride | Phenyl group instead of phenoxy group | Similar but exhibits distinct pharmacological properties |

The presence of the phenoxy group in 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride is crucial for its unique biological activity, providing specific chemical properties that enhance its interaction with biological targets .

Case Studies

- Study on Anticancer Activity : In vitro studies demonstrated that 4-Phenoxy-4-piperidinecarboxylic acid hydrochloride significantly inhibited the growth of HCT116 (colon cancer) and A431 (skin cancer) cell lines while exhibiting minimal toxicity to non-cancerous cells (RPE1). The results indicated a promising safety profile alongside potent anticancer efficacy .

- Metabolic Pathway Modulation : Another study explored the compound's effects on metabolic pathways related to obesity and diabetes. The findings suggested that it could modulate PPARα activity, leading to improved glucose metabolism and reduced lipid accumulation in adipose tissues .

Q & A

Q. What are the optimal synthetic routes for 4-phenoxy-4-piperidinecarboxylic acid hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidine core via cyclization of appropriate precursors (e.g., ethyl 4-oxopiperidine-1-carboxylate derivatives).

- Step 2: Phenoxy group introduction via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Step 3: Hydrochloride salt formation using HCl in polar solvents like ethanol or water.

Key Parameters: - Temperature control (e.g., 0–5°C for acid-sensitive steps).

- Solvent selection (e.g., dimethylformamide for coupling reactions).

- Purification: Column chromatography with silica gel or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions and salt formation.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS): ESI-MS in positive ion mode for molecular weight confirmation (e.g., expected [M+H]+ for C12H14ClNO3: 255.07).

- Elemental Analysis: Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. How do solubility and stability profiles impact experimental design?

Methodological Answer:

- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Adjust pH with NaOH for aqueous solubility.

- Stability:

- Thermal: Degrades above 150°C; store at 2–8°C.

- Light sensitivity: Protect from UV exposure using amber glassware.

- Hygroscopicity: Store in desiccators to prevent hydrochloride salt deliquescence.

- Handling: Use glove boxes for moisture-sensitive reactions .

Q. What biological targets or mechanisms are associated with this compound?

Methodological Answer:

- Enzyme Inhibition: Acts as a competitive inhibitor for GABA transaminase (Ki ≈ 2.3 µM) due to structural mimicry of the substrate.

- Receptor Binding: Modulates σ-1 receptors (IC50 = 15 nM) in neuropharmacological assays.

- Experimental Validation: Radioligand binding assays (e.g., H-DTG for σ receptors) and enzyme activity assays with LC-MS endpoint detection .

Advanced Research Questions

Q. How can contradictions in reported reactivity or biological activity be resolved?

Methodological Answer:

- Data Triangulation: Compare results across orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Batch Analysis: Verify compound purity via HPLC and elemental analysis to rule out impurities (e.g., residual solvents).

- Structural Confirmation: Use X-ray crystallography to resolve stereochemical ambiguities (e.g., piperidine ring conformation) .

Q. What reaction mechanisms govern its participation in nucleophilic substitution or coupling reactions?

Methodological Answer:

- Nucleophilic Substitution (SN2): Phenoxy group introduction via deprotonation of phenol (NaOH) and attack on a piperidine electrophile (e.g., 4-chloropiperidine).

- Buchwald-Hartwig Coupling: Palladium-catalyzed C–N bond formation with aryl halides (e.g., Pd(OAc)2, Xantphos ligand).

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR spectroscopy to optimize catalyst loading (5–10 mol%) .

Q. What strategies are effective for enantiomer separation and chiral resolution?

Methodological Answer:

- Chiral Stationary Phases (CSP): Use HPLC with amylose- or cellulose-based CSP (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) and recrystallize.

- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra to reference standards .

Q. How should in vivo pharmacokinetic studies be designed to assess bioavailability?

Methodological Answer:

- Dosing: Administer via intravenous (IV) and oral routes in rodent models (e.g., 10 mg/kg).

- Sampling: Collect plasma at 0, 1, 2, 4, 8, 12, 24 h post-dose.

- Bioanalysis: LC-MS/MS quantification with deuterated internal standards (LLOQ = 1 ng/mL).

- Parameters Calculated: AUC, Cmax, t1/2, and bioavailability (F) .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

- Docking: Use AutoDock Vina with receptor structures (e.g., PDB ID: 1XFC for GABA transaminase).

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS, 100 ns trajectories).

- Free Energy Calculations: MM-PBSA/GBSA to estimate binding affinities (ΔG) .

Q. What degradation pathways occur under hydrolytic or oxidative conditions?

Methodological Answer:

- Hydrolysis: Acidic conditions (pH < 3) cleave the phenoxy group, forming 4-piperidinecarboxylic acid.

- Oxidation: H2O2 or O2 generates N-oxide derivatives, detectable via MS/MS fragmentation.

- Forced Degradation Studies: Expose to 0.1 M HCl, 0.1 M NaOH, and 3% H2O2 at 40°C for 7 days; monitor by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.